Bienvenue dans la boutique en ligne BenchChem!

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

ELOVL6 inhibition Fatty acid elongase Metabolic disease

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1135000-41-7; molecular formula C20H21FN2O3S; MW 388.46) is a member of the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide chemical series, first disclosed as long-chain fatty acid elongase 6 (ELOVL6) inhibitors. The 8-azabicyclo[3.2.1]octane (tropane-like) core bears a benzenesulfonyl group at the 3-position and an N-(4-fluorophenyl)carboxamide moiety at the 8-position.

Molecular Formula C20H21FN2O3S
Molecular Weight 388.46
CAS No. 1135000-41-7
Cat. No. B2398007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS1135000-41-7
Molecular FormulaC20H21FN2O3S
Molecular Weight388.46
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H21FN2O3S/c21-14-6-8-15(9-7-14)22-20(24)23-16-10-11-17(23)13-19(12-16)27(25,26)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2,(H,22,24)
InChIKeySYOOESHCSMBQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1135000-41-7): Class Identity and Procurement-Relevant Structural Profile


3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1135000-41-7; molecular formula C20H21FN2O3S; MW 388.46) is a member of the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide chemical series, first disclosed as long-chain fatty acid elongase 6 (ELOVL6) inhibitors [1]. The 8-azabicyclo[3.2.1]octane (tropane-like) core bears a benzenesulfonyl group at the 3-position and an N-(4-fluorophenyl)carboxamide moiety at the 8-position. A stereochemically defined endo-isomer is separately registered under CAS 1170321-68-2 . This compound class was identified through ultrahigh-throughput screening of corporate collections and subsequently optimized to yield potent, selective, and orally bioavailable ELOVL6 inhibitors for metabolic disease research [1]. The specific CAS 1135000-41-7 entry is catalogued by multiple chemical suppliers for research procurement .

Why Generic Substitution Fails for 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Steep SAR Gradients Across the 3-Sulfonyl-8-azabicyclo[3.2.1]octane ELOVL6 Series


Generic or near-neighbor substitution within the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide class is contraindicated because ELOVL6 inhibitory potency spans over three orders of magnitude (from ~30 nM to >100,000 nM) in response to single-point modifications on either the 3-sulfonyl aryl ring or the N-phenyl urea substituent [1]. For instance, replacing the unsubstituted benzenesulfonyl group with a 2-pyridinylsulfonyl group increases human ELOVL6 potency from the micromolar range to 79 nM, while swapping the 4-fluorophenyl urea for a 4-isopropylphenyl urea yields an IC₅₀ of 32 nM [2]. Consequently, researchers who substitute an analog with a different sulfonyl or urea substituent risk introducing uncontrolled potency shifts that invalidate SAR interpretation, selectivity profiling, or in vivo efficacy studies. The specific 4-fluorophenyl/benzenesulfonyl combination represented by CAS 1135000-41-7 occupies a defined coordinate in this multidimensional SAR landscape and cannot be replaced by a casually chosen class member without quantitative justification [1][2].

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1135000-41-7) vs. Closest Analogs


ELOVL6 Inhibitory Potency Gap: >1,000-Fold Weaker than the Optimized Pyridinylsulfonyl Lead ELOVL6-IN-4

The target compound (CAS 1135000-41-7) is reported to exhibit an IC₅₀ >50,000 nM against ELOVL6 in a cell-based assay [1]. In contrast, the optimized lead compound ELOVL6-IN-4 (CAS 1170321-92-2; (1R,3r,5S)-3-(pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide), which differs at both the sulfonyl aryl ring (pyridin-2-yl vs. phenyl) and the urea N-aryl group (4-trifluoromethylphenyl vs. 4-fluorophenyl), achieves IC₅₀ values of 79 nM (human ELOVL6) and 94 nM (mouse ELOVL6) . This represents an approximately ≥630-fold difference in inhibitory potency. The dramatic potency gap demonstrates that the unsubstituted benzenesulfonyl/4-fluorophenyl combination is incompatible with high-affinity ELOVL6 binding, making CAS 1135000-41-7 valuable as a low-activity reference point for SAR dissection.

ELOVL6 inhibition Fatty acid elongase Metabolic disease

N-Aryl Urea Substituent Effect: 4-Fluorophenyl vs. 4-Isopropylphenyl Confers a >1,500-Fold Potency Differential

When the N-(4-fluorophenyl) urea group of the target compound is replaced with an N-(4-isopropylphenyl) urea group while retaining the unsubstituted benzenesulfonyl group at the 3-position, human ELOVL6 inhibitory potency shifts from >50,000 nM [1] to 32 nM [2]. This >1,500-fold improvement arises solely from the substituent change on the urea N-aryl ring, highlighting a steep SAR cliff. The 4-fluorophenyl analog thus defines the low-activity boundary of this particular sulfonyl/urea combination space, whereas the 4-isopropylphenyl analog approaches the potency range of the best-in-class pyridinylsulfonyl compounds.

ELOVL6 SAR Urea substituent Potency cliff

Sulfonyl Aryl Ring Identity: Unsubstituted Benzenesulfonyl vs. 3-Chlorophenylsulfonyl Modulates Potency by ≥80-Fold

Within the 3-sulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide series, introduction of a single chlorine atom at the meta-position of the benzenesulfonyl ring (3-chlorophenylsulfonyl) alongside a 4-trifluoromethylphenyl urea yields an IC₅₀ of 600 nM against human ELOVL6 [2], compared to >50,000 nM for the target compound [1]. Although the urea substituent also differs (4-fluorophenyl vs. 4-trifluoromethylphenyl), the ≥80-fold potency difference illustrates that the unsubstituted benzenesulfonyl group in CAS 1135000-41-7 contributes to its weak ELOVL6 engagement. This contrasts with the submicromolar activity achieved by simply adding a meta-chloro substituent to the sulfonyl phenyl ring.

Sulfonyl SAR Aryl substitution ELOVL6 inhibitor

Stereochemical Identity: Undefined vs. Endo-Configured 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

CAS 1135000-41-7 is registered without explicit stereochemical designation, whereas CAS 1170321-68-2 is explicitly assigned as the 3-endo-(phenylsulfonyl) isomer (N-(4-fluorophenyl)-3-endo-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide) with the same molecular formula (C20H21FN2O3S, MW 388.46) . In the parent publication by Nagase et al. (2009), the endo configuration at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold was consistently employed for all active ELOVL6 inhibitors [1]. The unspecified stereochemistry of CAS 1135000-41-7 may represent a racemic mixture, a mixture of diastereomers, or an exo isomer, each of which could exhibit distinct pharmacological and physicochemical properties. This stereochemical ambiguity is a critical differentiator for researchers requiring defined stereochemistry for reproducible SAR studies.

Stereochemistry Endo isomer Procurement specification

Scaffold Comparison: 8-Azabicyclo[3.2.1]octane vs. 2-Azabicyclo[2.2.2]octane Core Architecture and Its Impact on ELOVL6 Inhibitor Selectivity Profiles

A parallel chemical series based on the 2-azabicyclo[2.2.2]octane scaffold was independently developed as ELOVL6 inhibitors [2]. A representative compound bearing a 4-fluorophenylsulfonyl group on the 2-azabicyclo[2.2.2]octane core, (1R*,4S*,6R*)-(+/-)-2-[(4-Fluorophenyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]-2-azabicyclo[2.2.2]octane-6-carboxamide (BDBM50298990), displays an IC₅₀ of 190 nM against human ELOVL6 [2], far more potent than the >50,000 nM of CAS 1135000-41-7 [1]. The key structural distinction—position of the sulfonyl group relative to the carboxamide, and the geometry of the bicyclic core—produces a >260-fold potency differential. This establishes that the 8-azabicyclo[3.2.1]octane scaffold bearing the unsubstituted benzenesulfonyl/4-fluorophenyl combination is fundamentally less accommodating to ELOVL6 than the 2-azabicyclo[2.2.2]octane scaffold with a 4-fluorophenylsulfonyl group.

Scaffold hopping Azabicyclo core ELOVL6 selectivity

Procurement-Relevant Application Scenarios for 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1135000-41-7)


Low-Activity Reference Compound for ELOVL6 Inhibitor Screening Cascades

CAS 1135000-41-7 fills a defined gap in ELOVL6 inhibitor screening panels as a class-matched, low-activity reference compound (IC₅₀ >50,000 nM) [1]. When validating a new ELOVL6 biochemical or cellular assay, inclusion of this compound alongside potent controls such as ELOVL6-IN-4 (IC₅₀ = 79 nM) establishes the full dynamic range of the assay and confirms that observed inhibition by test compounds is not due to non-specific assay interference [2].

SAR Negative-Control Probe for Deconvoluting Urea N-Aryl Substituent Effects

The >1,500-fold potency gap between CAS 1135000-41-7 (4-fluorophenyl urea, IC₅₀ >50,000 nM) and its 4-isopropylphenyl analog (IC₅₀ = 32 nM) [1][2] makes the target compound an indispensable negative control for SAR studies investigating the contribution of the urea N-aryl substituent to ELOVL6 binding affinity. Co-testing both compounds in parallel enables clean attribution of potency shifts to the substituent rather than to off-target or cytotoxic effects.

Scaffold Comparison Benchmark for 8-Azabicyclo[3.2.1]octane vs. Alternative Bicyclic ELOVL6 Cores

For medicinal chemistry programs exploring scaffold-hopping from the 8-azabicyclo[3.2.1]octane series to alternative cores (e.g., 2-azabicyclo[2.2.2]octane), CAS 1135000-41-7 provides the baseline activity measurement for the parent scaffold [1]. Any novel core that delivers submicromolar ELOVL6 potency, compared to the >50,000 nM of this compound, demonstrates meaningful scaffold-driven improvement [2].

Stereochemical Comparator for Endo-vs-Exo Isomer Pharmacological Profiling

Since CAS 1135000-41-7 lacks explicit stereochemical specification while CAS 1170321-68-2 is the defined endo isomer, procurement of both entries enables comparative pharmacological profiling to determine whether stereochemistry at the 3-position materially affects ELOVL6 activity, selectivity against other ELOVL isoforms, or physicochemical properties relevant to formulation [1][2].

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.